N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5
Overview
Description
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 is a deuterated analog of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide. This compound is primarily used in scientific research, particularly in the field of proteomics. It is an intermediate and impurity in the production of Zaleplon, a non-benzodiazepine hypnotic agent used for the treatment of insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves the incorporation of deuterium atoms into the parent compound. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, including deuterated reagents.
Reaction Conditions: The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for large-scale production. This includes the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 has several scientific research applications:
Proteomics: Used as a labeled compound in proteomics research to study protein interactions and functions.
Pharmaceutical Research: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly Zaleplon.
Chemical Biology: Utilized in chemical biology to investigate the mechanisms of action of various biological molecules.
Mechanism of Action
The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves its interaction with specific molecular targets. In the context of Zaleplon production, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the formation of key intermediates that contribute to the pharmacological activity of Zaleplon .
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide: The non-deuterated analog of the compound.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in research applications that require isotopic labeling. This allows for more precise tracking and analysis of the compound in various biological and chemical processes .
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+/i1D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-CZIVGBDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.